13-Docosenoic acid
Overview
Description
13-Docosenoic acid, also known as erucic acid, is a monounsaturated omega-9 fatty acid with the chemical formula C22H42O2. It is prevalent in various plant oils, particularly in the seeds of plants belonging to the Brassicaceae family, such as rapeseed and mustard. This compound is known for its long carbon chain and a single cis double bond located at the 13th carbon atom from the carboxyl end .
Preparation Methods
Synthetic Routes and Reaction Conditions: 13-Docosenoic acid can be synthesized through the hydrolysis of triglycerides found in high-erucic acid oils. The process involves the following steps:
Extraction: The oil is extracted from seeds using solvents like hexane.
Hydrolysis: The extracted oil undergoes hydrolysis in the presence of a strong base, such as sodium hydroxide, to yield free fatty acids.
Purification: The free fatty acids are then purified through distillation or crystallization to isolate this compound.
Industrial Production Methods: Industrially, this compound is produced from high-erucic acid rapeseed oil. The process involves:
Seed Crushing: The seeds are crushed to extract the oil.
Refining: The crude oil is refined to remove impurities.
Hydrogenation: The oil undergoes partial hydrogenation to convert some of the unsaturated bonds to saturated ones, improving stability.
Fractionation: The oil is fractionated to separate this compound from other fatty acids.
Chemical Reactions Analysis
Types of Reactions: 13-Docosenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form shorter-chain fatty acids and other oxidation products.
Reduction: The double bond can be reduced to yield docosanoic acid.
Esterification: It reacts with alcohols to form esters, such as methyl or ethyl docosenoate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.
Esterification: Acidic catalysts like sulfuric acid are used to facilitate esterification reactions.
Major Products:
Oxidation: Produces shorter-chain fatty acids and aldehydes.
Reduction: Yields docosanoic acid.
Esterification: Forms esters like methyl docosenoate.
Scientific Research Applications
13-Docosenoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other long-chain fatty acids and their derivatives.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including its use in the treatment of adrenoleukodystrophy, a genetic disorder affecting the nervous system.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers.
Mechanism of Action
The mechanism of action of 13-docosenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also undergo beta-oxidation to produce energy. In the context of adrenoleukodystrophy, this compound competes with very-long-chain fatty acids, reducing their accumulation in tissues .
Comparison with Similar Compounds
Oleic Acid: Another monounsaturated fatty acid with a shorter carbon chain (C18:1).
Linoleic Acid: A polyunsaturated fatty acid with two double bonds (C18:2).
Arachidonic Acid: A polyunsaturated fatty acid with four double bonds (C20:4).
Uniqueness: 13-Docosenoic acid is unique due to its long carbon chain and single cis double bond, which confer specific physical and chemical properties. Its ability to be converted into various industrially valuable derivatives, such as brassylic acid and behenyl alcohol, sets it apart from other fatty acids .
Properties
IUPAC Name |
docos-13-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUOLQHDNGRHBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859200 | |
Record name | Docos-13-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-39-5 | |
Record name | 13-Docosenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.